Propanedioic acid, [(acetyloxy)imino]-, diethyl ester
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Overview
Description
Propanedioic acid, [(acetyloxy)imino]-, diethyl ester is a chemical compound with the molecular formula C9H15NO5. It is also known as diethyl (acetoxyimino)malonate. This compound is a derivative of malonic acid and is characterized by the presence of an acetyloxyimino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, [(acetyloxy)imino]-, diethyl ester can be synthesized through the reaction of diethyl malonate with acetic anhydride and hydroxylamine. The reaction typically involves the following steps:
Formation of the intermediate: Diethyl malonate reacts with acetic anhydride to form diethyl acetoxymalonate.
Introduction of the oxime group: The intermediate is then treated with hydroxylamine to introduce the oxime group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [(acetyloxy)imino]-, diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for the reduction of the oxime group.
Substitution: Various nucleophiles can be used to substitute the acetyloxy group.
Major Products Formed
Hydrolysis: Formation of malonic acid and acetic acid.
Reduction: Formation of diethyl (amino)malonate.
Substitution: Formation of substituted malonates depending on the nucleophile used.
Scientific Research Applications
Propanedioic acid, [(acetyloxy)imino]-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of propanedioic acid, [(acetyloxy)imino]-, diethyl ester involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Similar in structure but lacks the acetyloxyimino group.
Diethyl (amino)malonate: Similar but contains an amino group instead of the acetyloxyimino group.
Diethyl oxalate: Similar ester structure but derived from oxalic acid.
Uniqueness
Propanedioic acid, [(acetyloxy)imino]-, diethyl ester is unique due to the presence of the acetyloxyimino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
diethyl 2-acetyloxyiminopropanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO6/c1-4-14-8(12)7(9(13)15-5-2)10-16-6(3)11/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGJSEIPOGFYTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC(=O)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365483 |
Source
|
Record name | Propanedioic acid, [(acetyloxy)imino]-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90713-04-5 |
Source
|
Record name | Propanedioic acid, [(acetyloxy)imino]-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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